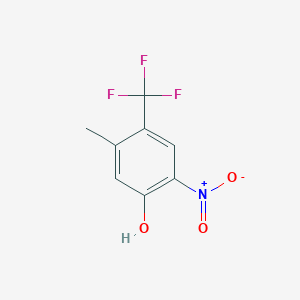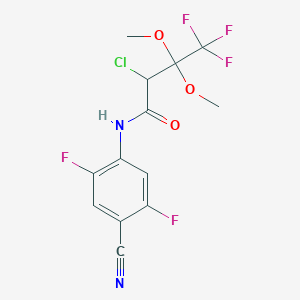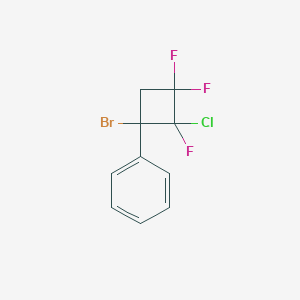
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane (BCTPC) is a cyclic organic compound that has been studied for its potential applications in scientific research. BCTPC is a versatile compound that can be synthesized in a variety of methods and has been used in a wide range of laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane involves the reaction of 1,1,2-trifluoro-3-phenyl-cyclobutene with bromine and chlorine in the presence of a catalyst.
Starting Materials
1,1,2-trifluoro-3-phenyl-cyclobutene, Bromine, Chlorine, Catalyst
Reaction
Step 1: Add 1,1,2-trifluoro-3-phenyl-cyclobutene to a reaction flask., Step 2: Add bromine and chlorine to the reaction flask in the presence of a catalyst., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Filter the reaction mixture to obtain the product, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane.
Scientific Research Applications
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used in a variety of scientific research applications, including drug discovery, materials science, and biotechnology. In drug discovery, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used to study drug metabolism and the effects of drugs on human cells. In materials science, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used to study the properties of polymers and other materials. In biotechnology, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been used to study the effects of gene expression and protein synthesis.
Mechanism Of Action
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to interact with a variety of targets in the body, including enzymes, receptors, and other proteins. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to interact with receptors involved in signal transduction pathways. 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has also been shown to interact with proteins involved in DNA repair, cell cycle regulation, and cell death.
Biochemical And Physiological Effects
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to interact with receptors involved in signal transduction pathways. 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has also been shown to have anti-inflammatory, anti-angiogenic, and anti-cancer effects. In addition, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to modulate the activity of a variety of enzymes and proteins involved in metabolic processes, as well as to induce cell death.
Advantages And Limitations For Lab Experiments
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it can be synthesized in a variety of ways. In addition, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane has been shown to interact with a variety of targets in the body, allowing for the study of drug metabolism and the effects of drugs on human cells. However, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane also has some limitations. It is a relatively unstable compound, and its effects on the body can be unpredictable. In addition, 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane can be toxic in high doses, and it can interfere with the activity of other drugs.
Future Directions
Given the potential applications of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane, there are numerous potential future directions for research. One potential direction is to further explore the effects of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane on drug metabolism and the effects of drugs on human cells. In addition, further research could be conducted to explore the effects of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane on signal transduction pathways, gene expression, and protein synthesis. Furthermore, further research could be conducted to explore the effects of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane on metabolic processes, cell death, and other biological processes. Finally, further research could be conducted to explore the potential therapeutic applications of 3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane, such as its anti-inflammatory, anti-angiogenic, and anti-cancer effects.
properties
IUPAC Name |
(1-bromo-2-chloro-2,3,3-trifluorocyclobutyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClF3/c11-8(7-4-2-1-3-5-7)6-9(13,14)10(8,12)15/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSZYFKBKQPQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)Cl)(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-1,1,2-trifluoro-3-phenyl-cyclobutane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Chlorodifluoromethyl)thio]nitrobenzene](/img/structure/B6312970.png)
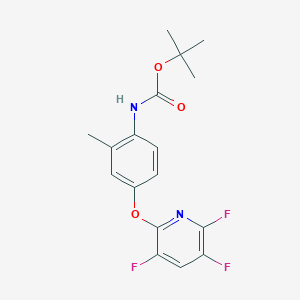

![N-[1-Methyl-1-(p-tolyl)-2,2,3,3,3-pentafluoropropyl]acetamide](/img/structure/B6312979.png)
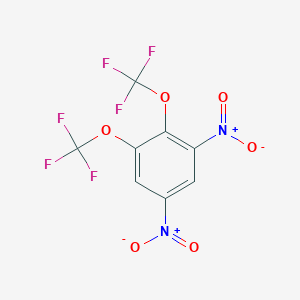

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)


